1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one 1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 942666-85-5
VCID: VC21532800
InChI: InChI=1S/C15H21ClN2O4S/c1-3-10-22-15-11-13(4-5-14(15)16)23(20,21)18-8-6-17(7-9-18)12(2)19/h4-5,11H,3,6-10H2,1-2H3
SMILES: CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl
Molecular Formula: C15H21ClN2O4S
Molecular Weight: 360.9g/mol

1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

CAS No.: 942666-85-5

Cat. No.: VC21532800

Molecular Formula: C15H21ClN2O4S

Molecular Weight: 360.9g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one - 942666-85-5

Specification

CAS No. 942666-85-5
Molecular Formula C15H21ClN2O4S
Molecular Weight 360.9g/mol
IUPAC Name 1-[4-(4-chloro-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Standard InChI InChI=1S/C15H21ClN2O4S/c1-3-10-22-15-11-13(4-5-14(15)16)23(20,21)18-8-6-17(7-9-18)12(2)19/h4-5,11H,3,6-10H2,1-2H3
Standard InChI Key PJIKKDHTDIPSTE-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl
Canonical SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl

Introduction

The compound 1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that features a piperazine ring substituted with a 4-chloro-3-propoxybenzenesulfonyl group and a chloroacetyl group. This structure suggests potential applications in pharmaceutical research due to its complex functional groups, which can interact with biological targets.

Synthesis and Preparation

The synthesis of 1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one likely involves multiple steps, similar to other piperazine derivatives. A common approach would include:

  • Formation of the Intermediate: Reaction of piperazine with 4-chloro-3-propoxybenzenesulfonyl chloride to form the intermediate 4-(4-chloro-3-propoxybenzenesulfonyl)piperazine.

  • Final Product Formation: The intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

  • Hydrolysis: It can be hydrolyzed to form corresponding acids and amines.

Biological Activity and Potential Applications

While specific biological activity data for 1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is not available, compounds with similar structures have shown potential in pharmaceutical research. For example, piperazine derivatives are known for their affinity towards neurotransmitter receptors, which could suggest applications in pain management or mood regulation.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-oneC12H14ClFN2O3S320.77 g/molPotential antitumor activity
(E)-1-[4-(4-chloro-3-methyl-benzoyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-oneC22H23ClN2O3398.9 g/molNo specific biological activity reported
1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperazineNot specifiedNot specifiedUsed in scientific research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator